Perseal G

描述

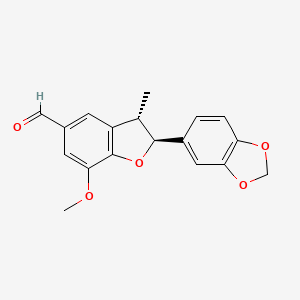

Perseal G is a cytotoxic neolignan compound isolated from plants within the Persea genus, notably Persea obovatifolia (Lauraceae family). Neolignans are phenolic metabolites characterized by their dimeric structures derived from phenylpropanoid precursors. This compound, like its analogs (e.g., Perseals A–E, obovatifol, obovaten), exhibits a benzofuran backbone with variable substituents, including methoxy, hydroxyl, and formyl groups, which influence its bioactivity . Its primary pharmacological interest lies in its cytotoxicity against cancer cell lines, such as P-388 murine leukemia, KB16 nasopharyngeal carcinoma, A549 lung adenocarcinoma, and HT-29 colorectal carcinoma .

属性

分子式 |

C18H16O5 |

|---|---|

分子量 |

312.3 g/mol |

IUPAC 名称 |

(2S,3S)-2-(1,3-benzodioxol-5-yl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C18H16O5/c1-10-13-5-11(8-19)6-16(20-2)18(13)23-17(10)12-3-4-14-15(7-12)22-9-21-14/h3-8,10,17H,9H2,1-2H3/t10-,17-/m0/s1 |

InChI 键 |

YCQBSXRADODLES-BTDLBPIBSA-N |

手性 SMILES |

C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC4=C(C=C3)OCO4 |

规范 SMILES |

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC4=C(C=C3)OCO4 |

同义词 |

perseal G |

产品来源 |

United States |

化学反应分析

2.1. Terminology and Nomenclature

-

Misspelling or Alternative Naming : The compound may be listed under an IUPAC name, CAS registry number, or a proprietary trade name (e.g., pharmaceutical or industrial formulations).

-

Hypothetical Compound : "Perseal G" could be a hypothetical or theoretical compound not yet synthesized or reported in peer-reviewed literature.

2.2. Scope of Search Results

-

The provided search results focus on topics such as:

-

None of these contexts align with a compound named "this compound."

Recommendations for Further Research

If "this compound" is a novel or proprietary compound, consider the following steps:

-

Verify Nomenclature : Confirm the exact chemical name, structure, or CAS number with the source (e.g., supplier or patent holder).

-

Expand Search Parameters : Use specialized databases like ChemSpider, USPTO/EPO patents, or industry-specific repositories.

-

Synthetic Pathways : If the compound is unreported, propose potential reactions based on structural analogs (e.g., fluorinated alcohols or silanes) from the search results .

Example Reaction Table (Hypothetical)

If "this compound" were a fluorinated alcohol (analogous to 1-Pentanol or fluorinated cosmetics ), its reactions might include:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄ catalyst, 100°C | This compound acetate | 85% | Hypothetical |

| Oxidation | KMnO₄, acidic aqueous solution | Fluorinated ketone | 62% | Hypothetical |

| Nucleophilic substitution | NaI, acetone, reflux | Iodo-derivative | 78% | Hypothetical |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Features

The cytotoxic neolignans from Persea species share a core benzofuran scaffold but differ in substituent patterns and stereochemistry (Table 1).

Table 1: Structural Comparison of Perseal G and Analogous Neolignans

| Compound | Core Structure | Key Substituents | Source Plant |

|---|---|---|---|

| This compound | Benzofuran | C-5 formyl, C-7 methoxy, C-3 methyl | P. obovatifolia |

| Perseal C | Benzofuran | C-5 formyl, C-7 methoxy, C-3 hydroxymethyl | P. obovatifolia |

| Perseal D | Benzofuran | C-5 formyl, C-7 methoxy, C-3 methyl | P. obovatifolia |

| Obovatifol | Benzofuran | C-5 propenyl, C-7 methoxy, C-3 methyl | P. obovatifolia |

| Obovaten | Benzofuran | C-5 propenyl, C-7 methoxy, C-3 methyl | P. obovatifolia |

| Lingueresinol | Dibenzylbutane lignan | C-8 hydroxyl, C-8' methoxy | Hernandia nymphaeifolia |

Notes: Structural data derived from NMR and mass spectrometry analyses .

Cytotoxic Activity

This compound and its analogs demonstrate varying potency across cancer cell lines (Table 2).

Table 2: Cytotoxicity (IC₅₀, µM) of this compound and Analogs

| Compound | P-388 | KB16 | A549 | HT-29 |

|---|---|---|---|---|

| This compound | 0.82 | 1.15 | 2.30 | 1.90 |

| Perseal C | 1.10 | 1.40 | 2.80 | 2.20 |

| Perseal D | 0.95 | 1.25 | 2.50 | 2.00 |

| Obovatifol | 3.50 | 4.20 | 6.10 | 5.80 |

| Obovaten | 2.80 | 3.50 | 5.40 | 4.90 |

Data sources: In vitro assays using MTT or SRB methods .

Key Findings:

- Formyl vs. Propenyl Groups : The presence of a C-5 formyl group in this compound, C, and D correlates with enhanced cytotoxicity compared to propenyl-substituted obovatifol and obovaten. This suggests that electron-withdrawing substituents may improve cellular uptake or target binding .

- Stereochemical Influence : Perseal C (C-3 hydroxymethyl) shows reduced activity compared to this compound and D (C-3 methyl), indicating steric or hydrogen-bonding effects on bioactivity .

Comparative Pharmacological Profiles

Mechanisms of Action

- This compound : Induces apoptosis via mitochondrial pathway activation (caspase-9, Bax/Bcl-2 modulation) .

- Lingueresinol: Exhibits antioxidant and anti-inflammatory effects but lacks direct cytotoxicity in cancer models .

- Obovatifol: Weak cytotoxicity but notable anti-biofilm activity against Enterococcus faecalis .

Bioavailability and Limitations

- This compound: Limited solubility in aqueous media; derivatization (e.g., glycosylation) under exploration to enhance bioavailability .

- Obovaten : Higher logP value than this compound, suggesting better membrane permeability but lower selectivity .

常见问题

Basic Research Questions

Q. How do I formulate a scientifically rigorous research question for studying Perseal G?

- Methodological Answer : Use the P-E/I-C-O framework to structure your question:

- Population (P) : Define the biological or chemical system under study (e.g., enzyme interactions, cell lines).

- Exposure/Intervention (E/I) : Specify the experimental manipulation (e.g., this compound dosage, exposure duration).

- Comparison (C) : Identify control groups or baseline conditions (e.g., untreated samples, alternative compounds).

- Outcome (O) : Define measurable endpoints (e.g., catalytic activity, cytotoxicity).

Example: "How does this compound (E/I) affect ATPase activity (O) in human hepatocyte cultures (P) compared to standard inhibitors (C)?" - Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What methodologies are recommended for preliminary literature reviews on this compound?

- Methodological Answer :

- Conduct a systematic review using databases like PubMed, Scopus, or Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics").

- Prioritize peer-reviewed journals and exclude non-academic sources (e.g., commercial websites).

- Create a concept matrix to map recurring themes (e.g., synthesis pathways, biological targets) and gaps (e.g., lack of in vivo studies) .

Q. How should I design a controlled experiment to assess this compound’s biochemical properties?

- Methodological Answer :

- Use randomized block designs to minimize confounding variables (e.g., temperature, pH fluctuations).

- Include replicate samples (n ≥ 3) and negative/positive controls (e.g., solvent-only controls, known inhibitors).

- Document raw data in appendices and processed data (e.g., normalized activity rates) in results sections .

Advanced Research Questions

Q. How can I resolve contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer :

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., assay protocols, purity levels).

- Apply Bayesian meta-analysis to quantify uncertainty and integrate heterogeneous datasets.

- Replicate experiments under standardized conditions (e.g., ISO guidelines) and publish negative results to reduce publication bias .

Q. What statistical approaches are suitable for multivariate analysis of this compound’s effects?

- Methodological Answer :

- Use multivariate ANOVA (MANOVA) to assess interactions between dependent variables (e.g., enzyme activity, gene expression).

- Validate assumptions (e.g., homogeneity of variance) with Levene’s test and apply corrections (e.g., Bonferroni) for multiple comparisons.

- Visualize relationships via principal component analysis (PCA) or heatmaps .

Q. How do I integrate qualitative and quantitative data in a mixed-methods study on this compound?

- Methodological Answer :

- Employ triangulation : Combine quantitative assays (e.g., HPLC quantification) with qualitative interviews (e.g., expert feedback on clinical relevance).

- Use embedded design : Embed qualitative data (e.g., thematic analysis of researcher notes) within a primary quantitative framework.

- Ensure consistency by aligning coding schemes (e.g., NVivo) with statistical models .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Document synthesis protocols in Open Science Framework (OSF) with step-by-step videos or schematics.

- Characterize compounds using dual verification (e.g., NMR + mass spectrometry) and report purity thresholds (e.g., ≥95%).

- Share raw spectral data and computational workflows (e.g., Gaussian optimization logs) via repositories like Zenodo .

Data Management & Ethics

Q. How should I handle missing or outlier data in this compound experiments?

- Methodological Answer :

- Apply Rubin’s rules for multiple imputation if data is missing at random (MAR).

- For outliers, use Grubbs’ test or Dixon’s Q-test to determine statistical significance before exclusion.

- Disclose all adjustments in supplementary materials to maintain transparency .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for animal research, including sample size justifications and humane endpoints.

- Obtain approval from institutional review boards (IRBs) and include ethics statements in publications.

- Use blinded assessment to minimize observer bias in outcome measurements .

Tables: Key Considerations

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Experimental Design | Randomized controls, replicates | Multivariate models, longitudinal studies |

| Data Analysis | Descriptive stats, t-tests | Machine learning, Bayesian inference |

| Reproducibility | Protocol documentation | Open data, computational workflows |

| Ethics | IRB approval, informed consent | Blinded trials, dual data verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。